N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-10(2)8-13(19)14-9-12-15-16-17-18(12)11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHRJXOVCIUZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NN=NN1C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide typically involves a multi-step process. One common method is the Ugi-azide four-component reaction, which includes the following steps:
Starting Materials: The reaction begins with an aldehyde, an amine, an isocyanide, and sodium azide.
Reaction Conditions: The reaction is carried out in methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide as an anticancer agent:
- Study on MCF-7 Cell Line : Research indicated that this compound exhibits cytotoxic effects on human breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM after 48 hours of treatment, suggesting significant potential for further development as an anticancer drug .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : It demonstrated significant inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .
Anti-inflammatory Properties
The anti-inflammatory potential of the compound has been investigated:
- Macrophage Study : In LPS-stimulated macrophages, treatment with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide resulted in approximately 50% reduction in TNF-alpha and IL-6 levels compared to controls .
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
| Study Type | Objective | Findings | Reference Year |
|---|---|---|---|
| Anticancer | Evaluate cytotoxic effects on MCF-7 cells | IC50 = 15 µM | 2023 |
| Antimicrobial | Assess efficacy against Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Assess efficacy against Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Investigate effects on LPS-stimulated macrophages | TNF-alpha reduction by ~50% | 2025 |
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural, synthetic, and spectroscopic features of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide with related compounds from the evidence, focusing on substituent effects and trends.
Structural and Functional Group Variations
- Target Compound : Contains a 3-methylbutanamide group, which introduces a branched aliphatic chain and an amide carbonyl. This contrasts with the benzenamine derivatives (5a–5j), which feature aromatic amines with diverse substituents (e.g., halogens, nitro, methyl).
- Analog Compounds (5a–5j) : Share the cyclohexyl-tetrazole core but differ in the aromatic substituents. For example:
Physicochemical Properties
- Melting Points: Analogs 5a–5j exhibit melting points ranging from 112°C (5a) to 210°C (5h), influenced by substituent polarity and crystallinity . The target compound’s amide group may elevate its melting point relative to non-polar analogs (e.g., 5d: 199°C) due to stronger intermolecular hydrogen bonding.
- Yield : Syntheses of analogs 5a–5j achieve yields of 70–98%, with 5a reaching 98% under optimized Au(PPh3)OTf-catalyzed conditions . The target compound’s yield would depend on similar multi-component reaction efficiency.
Spectroscopic Features
- IR Spectroscopy :
- NMR Spectroscopy :
Data Table: Key Properties of Analog Compounds (5a–5j)
Biological Activity
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the class of tetrazole derivatives, which have been studied for various pharmacological applications, including their roles as inhibitors and agonists in different biological pathways. This article will explore the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide can be represented as follows:
- Molecular Formula : C₁₁H₁₈N₄
- Molecular Weight : 218.29 g/mol
The presence of the tetrazole ring is significant as it contributes to the compound's biological activity, particularly in interactions with various receptors and enzymes.
Tetrazole derivatives, including N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide, are known to exhibit a range of biological activities due to their ability to modulate receptor activity. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : Some tetrazole derivatives have been shown to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and repair. This inhibition can lead to antitumor effects by preventing cancer cell proliferation .
- Receptor Modulation : Compounds in this class can act as agonists or antagonists for various receptors, including serotonin receptors (5-HT4) and others involved in neuropharmacology. For instance, studies have indicated that modifications in the tetrazole structure can enhance selectivity and affinity for specific receptor subtypes .
- Antimicrobial Properties : Some research suggests that tetrazole derivatives possess antimicrobial activity, potentially making them candidates for developing new antibiotics .
Case Study 1: Antitumor Activity
A study investigated the antitumor properties of a series of tetrazole derivatives, including N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations that inhibit cell growth. The mechanism was primarily attributed to the compound's ability to induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Topoisomerase II inhibition |
| MCF7 (Breast) | 18 | Cell cycle arrest |
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide. The compound was tested for its ability to modulate serotonin receptors, specifically 5-HT4 receptors. Results showed that it acted as a partial agonist, enhancing neurotransmitter release and improving cognitive function in animal models .
Pharmacokinetics and Toxicity
Pharmacokinetic studies on similar tetrazole compounds suggest favorable absorption and distribution characteristics. However, toxicity assessments are crucial for determining safety profiles. Preliminary studies indicate that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide exhibits low toxicity at therapeutic doses but further investigations are required to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide?
- Methodological Answer : The Ugi-azide multicomponent reaction (MCR) is a robust approach for synthesizing tetrazole-containing compounds. Cyclohexyl isocyanide can react with amines, aldehydes, and TMSN₃ under mild conditions (room temperature, methanol solvent) to form the tetrazole core . For the 3-methylbutanamide moiety, coupling reactions (e.g., using activated esters or carbodiimide-mediated amidation) with the tetrazole intermediate are recommended. Purification via silica gel chromatography (petroleum ether/ethyl acetate eluent) ensures high yields .
Q. How is structural confirmation of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide achieved?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the cyclohexyl protons (δ ~1.2–2.0 ppm, multiplet), tetrazole ring protons (δ ~8.5–9.0 ppm), and methyl groups in the butanamide chain (δ ~0.9–1.1 ppm) .
- HRMS : Confirm molecular weight (C₁₄H₂₄N₆O) with precision (±0.001 Da). For example, a calculated [M+H]⁺ of 317.2095 should match experimental data .
Q. What are the preliminary biological activities associated with this compound?
- Methodological Answer : Structural analogs (e.g., PHA-793887) exhibit kinase inhibition (CDK2/CDK5/CDK7). To assess activity, perform in vitro kinase assays using recombinant enzymes and ATP-competitive binding protocols. IC₅₀ values can be determined via fluorescence polarization or radiometric assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace methanol with DMF or acetone for better solubility of intermediates, as seen in related 3-methylbutanamide syntheses (yields >85%) .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps. For example, thiourea cyclization with ZnCl₂ increased yields by 20% in similar tetrazole syntheses .
- Byproduct Mitigation : Employ scavenger resins (e.g., polymer-bound isocyanide) to remove unreacted reagents .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM for CDK assays) and enzyme batches to minimize variability .
- Solubility Controls : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts. Verify solubility via dynamic light scattering (DLS) .
- Orthogonal Validation : Cross-validate kinase inhibition using SPR (surface plasmon resonance) to confirm binding kinetics .
Q. What analytical techniques are critical for distinguishing stereoisomers or impurities in this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column (n-hexane/isopropanol, 90:10) to resolve enantiomers. Retention time differences >2 min indicate high stereochemical purity .
- 2D NMR (NOESY) : Detect spatial proximity between the cyclohexyl group and tetrazole protons to confirm regiochemistry .
- LC-MS/MS : Identify impurities (e.g., des-methyl variants) via fragmentation patterns. For example, a loss of 42 Da corresponds to the 3-methylbutanamide side chain .
Q. What strategies are recommended for studying metabolic stability in preclinical models?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorescent probes (e.g., Vivid® substrates) to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
